molecular formula C9H7Cl B2655004 1-Chloro-3-ethynyl-2-methylbenzene CAS No. 1342063-35-7; 1378975-84-8

1-Chloro-3-ethynyl-2-methylbenzene

Cat. No.: B2655004
CAS No.: 1342063-35-7; 1378975-84-8
M. Wt: 150.61
InChI Key: QPPTVULNPGMPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-ethynyl-2-methylbenzene is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynyl-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-3-ethynyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of substituted benzene derivatives on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-2-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The ethynyl group can participate in reactions that form intermediates, which then undergo further transformations. The specific pathways depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

  • 1-Chloro-2-ethynylbenzene
  • 1-Chloro-4-ethynylbenzene
  • 3-Chloro-2-ethynylbenzene

Comparison: 1-Chloro-3-ethynyl-2-methylbenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical behaviors and applications due to the presence of the methyl group, which can affect the electron density and steric properties of the molecule .

Properties

IUPAC Name

1-chloro-3-ethynyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPTVULNPGMPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342063-35-7
Record name 1-chloro-3-ethynyl-2-methylbenzene
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